Velmupressin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H64ClN11O10S2 |

|---|---|

Molecular Weight |

1006.6 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H60ClN11O8S2.C2H4O2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27;1-2(3)4/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48);1H3,(H,3,4)/t28-,29-,30-,31-,32-,35-;/m0./s1 |

InChI Key |

PNPCMIRIZDDNND-SHZVOLBVSA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Velmupressin Acetate: A Deep Dive into its Mechanism of Action as a Selective V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Velmupressin acetate is a synthetic peptide analogue of the human antidiuretic hormone arginine vasopressin (AVP). It has garnered significant interest in the scientific community for its potent and selective agonist activity at the vasopressin V2 receptor (V2R), coupled with a short duration of action. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism: Potent and Selective V2 Receptor Agonism

This compound exerts its pharmacological effects primarily through the activation of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1][2] This targeted action initiates a well-defined intracellular signaling cascade, ultimately leading to increased water reabsorption from the filtrate back into the bloodstream.

Quantitative Receptor Activity Profile

The potency and selectivity of this compound have been quantified through rigorous in vitro studies. The following tables summarize the key findings from functional and binding assays, comparing its activity at the human V2 receptor (hV2R) and human V1a receptor (hV1aR).

Table 1: Functional Potency of this compound at Vasopressin Receptors

| Receptor | Assay Type | Parameter | Value (nM) |

| Human V2 Receptor (hV2R) | cAMP Accumulation | EC50 | 0.07[1] |

| Rat V2 Receptor (rV2R) | cAMP Accumulation | EC50 | 0.02[1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: In Vitro Selectivity Profile of this compound

| Receptor | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. hV2R) |

| Human V1a Receptor (hV1aR) | Calcium Mobilization | EC50 | >1000[1] | >14,000 |

| Human V1b Receptor (hV1bR) | Reporter Gene Assay | EC50 | >1000[1] | >14,000 |

| Human Oxytocin Receptor (hOTR) | Calcium Mobilization | EC50 | >1000[1] | >14,000 |

These data highlight the remarkable selectivity of this compound for the V2 receptor over other related vasopressin and oxytocin receptor subtypes.

V2 Receptor Signaling Pathway

The binding of this compound to the V2 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. This initiates a downstream signaling cascade as depicted in the following diagram:

Caption: V2 Receptor signaling cascade initiated by this compound.

Experimental Protocols

The quantitative data presented above were generated using specific and validated experimental methodologies. The following sections provide detailed protocols for the key assays used to characterize the mechanism of action of this compound.

V2 Receptor Functional Assay: In Vitro cAMP Accumulation

This assay quantifies the ability of this compound to stimulate the production of cyclic adenosine monophosphate (cAMP) in cells expressing the V2 receptor.

1. Cell Culture and Preparation:

-

Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human V2 receptor (hV2R) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded into 96-well plates and grown to approximately 80-90% confluency.

2. Assay Procedure:

-

The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are then incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) in the assay buffer for 15-30 minutes at 37°C to prevent the degradation of cAMP.

-

Serial dilutions of this compound and a reference agonist (e.g., Arginine Vasopressin) are prepared in the assay buffer containing IBMX.

-

The IBMX solution is removed, and the diluted compounds are added to the respective wells.

-

The plate is incubated for 30 minutes at 37°C.

3. cAMP Detection:

-

Following incubation, the reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

-

The signal is measured using a plate reader.

4. Data Analysis:

-

The raw data are converted to cAMP concentrations based on a standard curve.

-

The concentration-response curves for this compound are plotted using non-linear regression analysis to determine the EC50 value.

V1a Receptor Binding Assay: Radioligand Competition

This assay determines the binding affinity of this compound for the V1a receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor (hV1aR) are harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate.

-

To each well, the following are added in order:

-

Cell membrane preparation (typically 10-20 µg of protein).

-

Serial dilutions of unlabeled this compound or a reference competitor.

-

A fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled V1a antagonist.

-

The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition curve is generated by plotting the percentage of specific binding against the concentration of this compound.

-

The IC50 (half-maximal inhibitory concentration) is determined from the curve, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the typical workflow for characterizing the in vitro pharmacological profile of a V2 receptor agonist like this compound.

Caption: In vitro workflow for this compound characterization.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Velmupressin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velmupressin acetate is a potent and selective peptide agonist of the vasopressin V2 receptor, developed to offer a shorter duration of action compared to existing therapies for conditions like nocturia. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. Detailed methodologies for its solid-phase synthesis and key in vitro functional assays are presented, along with a summary of its pharmacokinetic and pharmacodynamic properties. The underlying V2 receptor signaling pathway is also elucidated. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Rationale for a Short-Acting V2 Receptor Agonist

The antidiuretic hormone vasopressin plays a crucial role in regulating water balance by acting on the V2 receptors in the kidneys. Synthetic analogs of vasopressin, such as desmopressin, are effective treatments for conditions characterized by excessive urine production, including central diabetes insipidus and nocturia. However, the long duration of action of desmopressin can lead to an increased risk of hyponatremia (abnormally low sodium levels in the blood), particularly in elderly patients. This is because a prolonged antidiuretic effect can lead to excessive water retention.

Recognizing this unmet medical need, research efforts were directed towards the discovery of a potent and selective V2 receptor agonist with a shorter pharmacokinetic half-life. The goal was to develop a therapy that could effectively reduce urine production for a limited duration, thereby minimizing the risk of hyponatremia. This research led to the discovery of this compound, a novel peptide designed to have a shorter duration of action while maintaining high potency and selectivity for the V2 receptor.

Discovery of this compound

This compound was identified through a systematic structure-activity relationship (SAR) study of vasopressin analogs. The research, detailed by Wiśniewski and colleagues in the Journal of Medicinal Chemistry in 2019, focused on modifying the peptide structure to enhance its susceptibility to metabolic clearance without compromising its affinity and efficacy at the V2 receptor.

The key innovation in the design of this compound was the introduction of specific chemical modifications to the peptide backbone and side chains, leading to a compound with the desired pharmacokinetic profile. This rational drug design approach ultimately yielded a potent, selective, and short-acting V2 receptor agonist.

Synthesis of this compound

This compound is a chemically synthesized peptide. The following section details the solid-phase peptide synthesis (SPPS) methodology used for its preparation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is performed on a solid support resin, typically a Rink Amide resin, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/water/triisopropylsilane)

-

Diethyl ether

-

Acetonitrile

-

Water

-

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with DIC and Oxyma Pure in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction is monitored using a Kaiser test.

-

Iterative Cycles: The Fmoc deprotection and amino acid coupling steps are repeated for each subsequent amino acid in the Velmupressin sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a mixture of acetonitrile and water.

-

Purification: The crude peptide is purified by preparative RP-HPLC to yield the highly purified Velmupressin peptide.

-

Salt Formation: The purified peptide is converted to its acetate salt by dissolving it in a solution containing acetic acid and then lyophilizing the solution to obtain this compound as a white powder.

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound

In Vitro Characterization

The biological activity of this compound was characterized through a series of in vitro assays to determine its potency and selectivity for the vasopressin V2 receptor.

V2 Receptor Binding Affinity

The affinity of this compound for the human V2 receptor was determined using a competitive radioligand binding assay.

Experimental Protocol: V2 Receptor Binding Assay

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human V2 receptor.

-

[³H]-Arginine Vasopressin (Radioligand)

-

This compound (competitor ligand)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: CHO cell membranes expressing the V2 receptor are prepared by homogenization and centrifugation.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed amount of cell membranes, a fixed concentration of [³H]-Arginine Vasopressin, and varying concentrations of this compound.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.

V2 Receptor Functional Activity (cAMP Assay)

The functional potency of this compound as a V2 receptor agonist was assessed by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in cells expressing the V2 receptor.

Experimental Protocol: HTRF cAMP Functional Assay

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor.

-

This compound

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: HEK293-V2R cells are seeded into a 384-well plate and incubated overnight.

-

Compound Stimulation: The cells are then treated with varying concentrations of this compound and incubated to stimulate cAMP production.

-

Lysis and Detection: A lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) is added to each well.

-

Incubation: The plate is incubated at room temperature to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the cryptate-labeled antibody.

-

Measurement: The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the HTRF signal against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: HTRF cAMP Assay

Quantitative Data Summary

The following tables summarize the key in vitro and pharmacokinetic data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Human V2 Receptor (hV2R) | Rat V2 Receptor (rV2R) | Human V1a Receptor (hV1aR) | Human Oxytocin Receptor (hOTR) |

| EC50 (nM) | 0.07 | 0.02 | >1000 | >1000 |

| Selectivity vs. hV2R | - | - | >14,000-fold | >14,000-fold |

Data are representative values from in vitro functional assays.

Table 2: Pharmacokinetic Profile of this compound in Preclinical Species

| Species | Half-life (t½) (min) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

| Rat | 15 - 25 | 50 - 70 | 1.0 - 1.5 |

| Dog | 20 - 30 | 30 - 40 | 0.8 - 1.2 |

Data are representative values from intravenous administration studies.

Mechanism of Action: V2 Receptor Signaling Pathway

This compound exerts its therapeutic effect by activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Upon binding of this compound, the V2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA then phosphorylates aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. This phosphorylation event triggers the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells. The presence of these water channels increases the permeability of the membrane to water, facilitating the reabsorption of water from the urine back into the bloodstream. This process leads to a more concentrated urine and a reduction in urine volume, which is the desired antidiuretic effect.

V2 Receptor Signaling Pathway

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the antidiuretic effect of this compound. In hydrated rats, administration of this compound resulted in a dose-dependent decrease in urine volume and an increase in urine osmolality, confirming its in vivo efficacy as a V2 receptor agonist. The duration of the antidiuretic effect was shown to be shorter than that of desmopressin, consistent with its pharmacokinetic profile.

Conclusion

This compound is a novel, potent, and selective V2 receptor agonist with a shorter duration of action than previously available therapies. Its discovery was the result of a rational drug design approach aimed at addressing the risk of hyponatremia associated with long-acting antidiuretic agents. The solid-phase synthesis of this compound is a well-defined process that yields a highly pure product. In vitro and in vivo studies have confirmed its desired pharmacological profile. This technical guide provides a comprehensive resource for understanding the discovery, synthesis, and preclinical characteristics of this compound, which may serve as a valuable tool for researchers in the field.

Velmupressin Acetate: A Technical Guide to a Selective V2 Receptor Agagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velmupressin acetate is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor.[1][2][3] Its high affinity for the V2 receptor and distinct selectivity profile differentiate it from endogenous vasopressin and other synthetic analogues. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. This guide is intended to serve as a resource for researchers in pharmacology, nephrology, and drug development investigating the therapeutic potential and physiological roles of selective V2 receptor activation.

Introduction

The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), is a key regulator of water homeostasis in the body.[4] Located primarily on the basolateral membrane of the principal cells in the kidney's collecting ducts, its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption. Selective V2 receptor agonists, such as this compound, offer the potential for therapeutic intervention in conditions characterized by water imbalance, such as central diabetes insipidus and nocturia, with potentially fewer off-target effects compared to non-selective agonists.[5] this compound's chemical structure is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate.[1]

Mechanism of Action: V2 Receptor Signaling

This compound exerts its pharmacological effects by selectively binding to and activating the vasopressin V2 receptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells. This insertion of AQP2 channels increases the water permeability of the membrane, facilitating the reabsorption of water from the tubular fluid back into the bloodstream.

V2 Receptor Signaling Pathway

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound at V2 Receptors

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| V2 Receptor | Human | cAMP Reporter Gene | EC50 | 0.07 | [1] |

| V2 Receptor | Rat | cAMP Reporter Gene | EC50 | 0.02 | [1] |

Table 2: In Vitro Selectivity Profile of this compound

| Receptor | Species | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. hV2R) | Reference |

| V1a Receptor | Human | Ca2+ Mobilization | EC50 | >1000 | >14,285 | [5] |

| V1b Receptor | Human | Ca2+ Mobilization | EC50 | >1000 | >14,285 | [5] |

| Oxytocin Receptor | Human | Ca2+ Mobilization | EC50 | >1000 | >14,285 | [5] |

Selectivity is calculated as the ratio of the EC50 at the off-target receptor to the EC50 at the human V2 receptor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the V2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

-

Non-labeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]-AVP (typically at its Kd value), and varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of unlabeled AVP to a set of wells. For total binding, add only [3H]-AVP and assay buffer.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate cAMP production, thereby determining its potency (EC50).

-

Materials:

-

HEK293 or CHO cells stably expressing the human V2 receptor.

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

This compound.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

White, opaque 384-well microplates.

-

Plate reader compatible with the chosen detection technology.

-

-

Procedure:

-

Seed the cells into the 384-well plates and culture overnight.

-

On the day of the assay, remove the culture medium and add stimulation buffer. Incubate for 30 minutes at 37°C.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the cells and incubate for 30-60 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the specific cAMP detection kit being used.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each well from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Antidiuretic Assay (Rat Model)

This assay assesses the antidiuretic effect of this compound in a living organism.

-

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Vehicle (e.g., saline).

-

Metabolic cages for urine collection.

-

Osmometer.

-

Analytical balance.

-

-

Procedure:

-

Acclimatize rats to the metabolic cages for at least 24 hours.

-

Provide a water load (e.g., 2.5% of body weight) by oral gavage to ensure a consistent state of hydration and urine flow.

-

Administer this compound or vehicle via a suitable route (e.g., subcutaneous or intravenous injection).

-

Collect urine at predetermined time intervals (e.g., every hour for 6-8 hours).

-

Measure the volume and osmolality of the collected urine for each time point.

-

-

Data Analysis:

-

Calculate the urine output (mL/hour) and urine osmolality (mOsm/kg) for each animal at each time point.

-

Compare the effects of this compound-treated groups to the vehicle-treated group.

-

Plot the time-course of urine output and osmolality.

-

Determine the dose-response relationship for the antidiuretic effect.

-

Visualizations

Experimental Workflow for V2 Receptor Agonist Characterization

References

Velmupressin Acetate: A Technical Whitepaper on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

December 08, 2025

Abstract

Velmupressin acetate is a synthetic peptide analogue that has emerged as a potent and selective agonist for the vasopressin V2 receptor. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for its synthesis and characterization, alongside an exploration of its mechanism of action and associated signaling pathways, are presented to serve as a valuable resource for researchers and professionals in the field of drug development. Notably, this guide clarifies that Velmupressin is a selective V2 receptor agonist, a crucial distinction for its therapeutic applications.

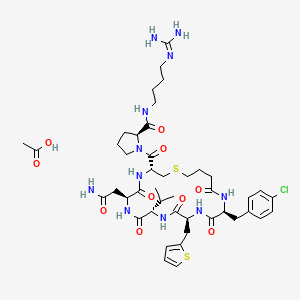

Chemical Structure and Physicochemical Properties

This compound is a cyclic peptide with a complex chemical structure. Its systematic name is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate.[1] The core structure consists of a cyclic hexapeptide linked to a tripeptide side chain.

Chemical Identity

| Property | Value | Reference |

| Molecular Formula | C44H64ClN11O10S2 | [2][3] |

| Molecular Weight | 1006.63 g/mol | [1][2][3] |

| CAS Number | 1647120-04-4 | [2] |

| Appearance | White to off-white solid | [1][3] |

Physicochemical Data

Detailed experimental data on the solubility, pKa, and comprehensive stability profile of this compound are not widely published. However, general handling and storage recommendations are available.

| Property | Recommendation | Reference |

| Storage (Powder) | -20°C for up to 2 years, -80°C for long-term storage. | [3] |

| Storage (in solvent) | -20°C for up to 1 month, -80°C for up to 6 months. | [3] |

| Purity (typical) | ≥99% (by HPLC) | [3] |

Pharmacological Properties

Mechanism of Action: A Selective Vasopressin V2 Receptor Agonist

Contrary to some initial classifications, Velmupressin is a potent and highly selective agonist of the vasopressin V2 receptor (V2R).[1][4] It exhibits significantly lower affinity for the V1a, V1b, and oxytocin receptors. This selectivity is a key feature that distinguishes it from the endogenous ligand, arginine vasopressin (AVP), which binds to both V1 and V2 receptors. The primary physiological effect of V2R activation is the regulation of water reabsorption in the kidneys.

V2 Receptor Signaling Pathway

The activation of the V2 receptor by Velmupressin initiates a well-defined intracellular signaling cascade. This G-protein coupled receptor (GPCR) is primarily coupled to the Gs alpha subunit.

Pharmacological Profile

The following table summarizes the in vitro potency of Velmupressin at the human and rat V2 receptors.

| Parameter | Species | Value (nM) | Reference |

| EC50 | Human (hV2R) | 0.07 | [1][4] |

| EC50 | Rat (rV2R) | 0.02 | [1][4] |

Experimental Protocols

The following sections outline the general methodologies for the synthesis, purification, and pharmacological characterization of this compound, based on standard peptide chemistry and receptor biology techniques. For specific details, readers are encouraged to consult the primary literature, particularly the work by Wiśniewski et al. (2019) in the Journal of Medicinal Chemistry, which describes the discovery of Velmupressin.

Synthesis and Purification Workflow

3.1.1. Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is typically assembled on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide synthesizers are often employed for this process.

3.1.2. Cleavage and Deprotection: Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

3.1.3. Cyclization: The intramolecular disulfide bond between the cysteine residues is formed through oxidation, often by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

3.1.4. Purification: The crude cyclic peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

3.1.5. Characterization: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.

Pharmacological Characterization

3.2.1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity of this compound for the V2 receptor.

-

Methodology:

-

Cell membranes expressing the recombinant human V2 receptor are prepared.

-

A constant concentration of a radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory concentration) value.

-

3.2.2. In Vitro Functional Assays (cAMP Accumulation):

-

Objective: To determine the functional potency (EC50) of this compound at the V2 receptor.

-

Methodology:

-

Cells stably expressing the human V2 receptor (e.g., HEK-293 or CHO cells) are cultured.

-

The cells are treated with increasing concentrations of this compound.

-

Following incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.

-

Conclusion

This compound is a meticulously designed synthetic peptide with high potency and selectivity for the vasopressin V2 receptor. Its distinct pharmacological profile makes it a valuable tool for research into the V2 receptor signaling pathway and its physiological roles. The methodologies outlined in this guide provide a framework for the synthesis, purification, and pharmacological evaluation of this and similar peptide-based compounds. A clear understanding of its chemical properties and mechanism of action is paramount for its application in preclinical and clinical research.

References

Velmupressin Acetate: A Technical Overview for Drug Development Professionals

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to Velmupressin acetate, a potent and selective vasopressin V2 receptor agonist. This guide details its chemical properties, biological activity, and the experimental framework for its investigation, presenting key data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

This compound is a synthetic cyclic peptide that has demonstrated significant potential in research settings. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1647120-04-4 | [1][2][3][4] |

| Molecular Formula | C44H64ClN11O10S2 | [1][2] |

| Molecular Weight | 1006.63 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [2] |

| Purity (HPLC) | ≥99.47% | [2] |

Biological Activity and Mechanism of Action

This compound is characterized as a potent and selective peptidic agonist for the vasopressin V2 receptor (V2R).[6][7] Its high affinity for this receptor subtype is central to its biological function. The compound's efficacy has been quantified in both human and rat V2 receptors, demonstrating its potential for further investigation.

| Receptor Target | EC50 (nM) | Species |

| V2 Receptor (V2R) | 0.07 | Human |

| V2 Receptor (V2R) | 0.02 | Rat |

The primary mechanism of action for this compound involves the activation of the V2 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade, which is a key area of study for understanding its physiological effects.

V2 Receptor Signaling Pathway

The activation of the V2 receptor by an agonist like this compound triggers a well-defined signaling pathway. The diagram below illustrates this cascade, providing a visual representation of the molecular events that follow receptor binding.

Caption: V2 Receptor signaling cascade initiated by this compound.

Experimental Protocols

A foundational study in the characterization of this compound is the research conducted by Wiśniewski K, et al., titled "Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists," published in the Journal of Medicinal Chemistry in 2019.[6][7] This publication provides detailed experimental methodologies that are crucial for replicating and building upon the existing body of knowledge. Researchers are directed to this primary source for comprehensive protocols.

The general experimental workflow for characterizing a novel V2 receptor agonist like this compound is outlined in the diagram below.

Caption: General experimental workflow for V2R agonist characterization.

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided data and diagrams offer a structured overview of this compound, facilitating a deeper understanding of its properties and potential applications. For exhaustive experimental details, consultation of the primary literature is strongly recommended.

References

Velmupressin Acetate: A Technical Guide to its Role in Vasopressin Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velmupressin acetate, a potent and selective peptide agonist of the vasopressin V2 receptor, has emerged as a significant tool in the study of vasopressin signaling and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in vasopressin receptor research. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.

This compound, chemically known as c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate, was developed as a short-acting V2 receptor agonist with potential therapeutic applications in conditions such as nocturia.[1] Its high affinity and selectivity for the V2 receptor make it an invaluable molecular probe for elucidating the physiological and pathological roles of this receptor subtype.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The V2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[2] Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. In the kidney, this cascade results in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[3]

In contrast, the vasopressin V1a and V1b receptors are primarily coupled to the Gq/11 alpha subunit. Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4] The high selectivity of this compound for the V2 receptor minimizes the activation of these V1 receptor-mediated signaling pathways.

Quantitative Data

The following table summarizes the in vitro potency and selectivity of this compound at human vasopressin and oxytocin receptors.

| Receptor | Assay Type | Parameter | Value (nM) | Selectivity Ratio (V1a/V2) | Selectivity Ratio (V1b/V2) | Selectivity Ratio (OTR/V2) |

| Human V2 | Functional (cAMP) | EC50 | 0.07 | - | - | - |

| Human V1a | Functional (Ca2+) | EC50 | >1000 | >14,000 | - | - |

| Human V1b | Functional (Ca2+) | EC50 | >1000 | - | >14,000 | - |

| Human Oxytocin (OTR) | Functional (Ca2+) | EC50 | >1000 | - | - | >14,000 |

Data sourced from Wiśniewski K, et al. J Med Chem. 2019.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Functional Assay: cAMP Accumulation (V2 Receptor)

This protocol outlines a method for determining the agonist activity of this compound at the human V2 receptor by measuring cyclic AMP production.

1. Cell Culture and Preparation:

- HEK293 cells stably expressing the human V2 receptor are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

- Cells are seeded into 384-well plates at a density of 10,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.

2. Assay Procedure:

- The growth medium is removed, and cells are washed with pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).

- Cells are then incubated with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in assay buffer for 30 minutes at 37°C to prevent cAMP degradation.

- This compound is serially diluted in assay buffer and added to the wells.

- The plates are incubated for 30-60 minutes at 37°C.

3. cAMP Detection:

- Intracellular cAMP levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP assay kit, following the manufacturer’s instructions.

- The signal is read on a plate reader compatible with the chosen assay format.

4. Data Analysis:

- The raw data is normalized to the response of a known V2 receptor agonist (e.g., arginine vasopressin).

- EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vitro Functional Assay: Calcium Mobilization (V1a and V1b Receptors)

This protocol describes a method to assess the off-target activity of this compound at V1a and V1b receptors by measuring intracellular calcium mobilization.

1. Cell Culture and Preparation:

- CHO-K1 cells stably expressing either the human V1a or V1b receptor are cultured in F-12K medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

- Cells are seeded into 384-well, black-walled, clear-bottom plates and incubated overnight at 37°C in a 5% CO2 atmosphere.

2. Dye Loading:

- The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C. Probenecid may be included to prevent dye leakage.

3. Assay Procedure:

- The dye-loading solution is removed, and cells are washed with assay buffer.

- The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

- A baseline fluorescence reading is taken before the addition of the compound.

- This compound, serially diluted in assay buffer, is added to the wells, and the fluorescence intensity is monitored in real-time.

4. Data Analysis:

- The change in fluorescence intensity from baseline is calculated.

- Concentration-response curves are generated, and EC50 values are determined as described for the cAMP assay.

In Vivo Model: Rat Antidiuresis Assay

This protocol details an in vivo method to evaluate the antidiuretic effect of this compound.

1. Animal Preparation:

- Male Sprague-Dawley rats (200-250 g) are used.

- Animals are housed in individual metabolism cages with free access to food and water.

- On the day of the experiment, rats are water-loaded by oral gavage with warm tap water (2.5% of body weight).

2. Compound Administration:

- This compound is dissolved in a suitable vehicle (e.g., saline).

- The compound is administered via intravenous (i.v.) or subcutaneous (s.c.) injection at various doses.

3. Urine Collection and Analysis:

- Urine is collected at timed intervals (e.g., every 30 minutes for 4-6 hours) after compound administration.

- Urine volume is measured gravimetrically.

- Urine osmolality can be determined using an osmometer.

4. Data Analysis:

- The antidiuretic effect is quantified by measuring the reduction in urine output and the increase in urine osmolality compared to vehicle-treated control animals.

- The duration of action is determined by the time it takes for urine output to return to baseline levels.

Visualizations

Signaling Pathways

Caption: V2 Receptor Signaling Pathway.

Caption: V1a/V1b Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for this compound.

Conclusion

This compound represents a significant advancement in the field of vasopressin receptor research. Its high potency and selectivity for the V2 receptor, coupled with its short duration of action, make it an ideal tool for investigating the physiological roles of the V2 receptor and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive resource for researchers and scientists, offering detailed information on its mechanism of action, quantitative data, and experimental protocols to facilitate its effective use in the laboratory and in the drug discovery process.

References

Preliminary In Vitro Profile of Velmupressin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro pharmacological characteristics of Velmupressin acetate, a potent and selective vasopressin V2 receptor (V2R) agonist. The information presented herein is intended to support further research and development efforts in the field of vasopressin receptor modulation.

Introduction

This compound is a synthetic peptidic compound identified as a potent and selective agonist of the vasopressin V2 receptor.[1][2] The V2 receptor, a Gs protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys. Activation of the V2 receptor initiates a downstream signaling cascade that ultimately leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct principal cells, thereby increasing water permeability. Due to its selective action on the V2 receptor, this compound holds potential for therapeutic applications where targeted antidiuretic effects are desired.

Quantitative In Vitro Pharmacology

The following tables summarize the in vitro potency and selectivity of this compound at human vasopressin and oxytocin receptors.

Table 1: In Vitro Potency of this compound at Human and Rat V2 Receptors

| Receptor | Species | Assay Type | Parameter | Value (nM) |

| V2 Receptor | Human (hV2R) | cAMP Response Element Luciferase Reporter | EC50 | 0.07[1] |

| V2 Receptor | Rat (rV2R) | cAMP Response Element Luciferase Reporter | EC50 | 0.02[1] |

Table 2: In Vitro Selectivity Profile of this compound

| Receptor | Species | Assay Type | Parameter | Value (nM) | Selectivity (fold) vs. hV2R |

| V1a Receptor | Human | Not Specified | EC50 | >1000 | >14,285 |

| V1b Receptor | Human | Luciferase Reporter | EC50 | 110[1] | 1,571 |

| Oxytocin Receptor | Human | Not Specified | EC50 | >1000 | >14,285 |

Selectivity is calculated as the ratio of the EC50 at the off-target receptor to the EC50 at the human V2 receptor.

Experimental Protocols

Cell Culture and Transfection

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used for in vitro GPCR assays. These cells are cultured in appropriate media, such as DMEM/F12 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For cells not endogenously expressing the receptor of interest, transient or stable transfection is performed to introduce the cDNA encoding the human V2 receptor.

In Vitro Functional Assay: cAMP Accumulation (HTRF)

This protocol describes a homogenous time-resolved fluorescence (HTRF) based assay to quantify intracellular cyclic AMP (cAMP) levels following V2 receptor activation.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human V2 receptor.

-

Assay buffer (e.g., PBS) containing a phosphodiesterase inhibitor such as 1 mM IBMX.

-

This compound and a reference agonist (e.g., Arginine Vasopressin).

-

HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit).

-

384-well low-volume assay plates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Cell Preparation: Harvest and resuspend the cells in warm PBS to a concentration of 300,000 cells/mL.

-

Cell Plating: Dispense 5 µL of the cell suspension (1500 cells/well) into a 384-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 2.5 µL of the diluted compound to the wells.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Detection:

-

Add 5 µL of cAMP-d2 reagent diluted in lysis buffer to each well.

-

Add 5 µL of anti-cAMP Cryptate reagent to each well.

-

-

Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

-

Visualizations

V2 Receptor Signaling Pathway

Caption: V2 Receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro GPCR Agonist Characterization

References

Velmupressin Acetate: A Deep Dive into its Interaction with G-protein Coupled Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Velmupressin acetate, also known as FE 200665, is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity for the V2R, coupled with a short duration of action, position it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its interaction with vasopressin and oxytocin GPCRs. Detailed quantitative data on its binding affinity and functional activity are presented, alongside the experimental protocols utilized for its characterization. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

G-protein coupled receptors are the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. The vasopressin and oxytocin receptors, all belonging to the Class A family of GPCRs, are key regulators of water balance, blood pressure, and social behaviors. This compound has emerged from research focused on developing V2R agonists with improved pharmacokinetic profiles, specifically a shorter duration of action, to offer better therapeutic control. This document serves as a technical resource for scientists and researchers, consolidating the available data on this compound's interaction with its target receptors.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been determined through a series of in vitro assays. The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound for human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors.

Table 1: Binding Affinity of this compound at Human Vasopressin and Oxytocin Receptors

| Receptor | Radioligand | This compound (FE 200665) Ki (nM) |

| hV1aR | [3H]Arginine Vasopressin | >10,000 |

| hV1bR | [3H]Arginine Vasopressin | >10,000 |

| hV2R | [3H]Arginine Vasopressin | 1.3 ± 0.2 |

| hOTR | [3H]Oxytocin | >10,000 |

Data extracted from Wiśniewski et al., J Med Chem. 2019;62(10):4991-5005.

Table 2: Functional Activity of this compound at Human Vasopressin and Oxytocin Receptors

| Receptor | Assay Type | This compound (FE 200665) EC50 (nM) |

| hV1aR | Calcium Mobilization | >10,000 |

| hV1bR | Not Reported | Not Reported |

| hV2R | cAMP Accumulation | 0.07 ± 0.01 |

| hOTR | Calcium Mobilization | >10,000 |

Data extracted from Wiśniewski et al., J Med Chem. 2019;62(10):4991-5005.

Experimental Protocols

The characterization of this compound involved standard pharmacological assays to determine its binding and functional activity at GPCRs. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of this compound for human V1a, V1b, V2, and oxytocin receptors.

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human V1a, V2, or oxytocin receptors, or from human embryonic kidney (HEK293) cells expressing the human V1b receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin.

-

Radioligands: [3H]Arginine Vasopressin for V1a, V1b, and V2 receptors, and [3H]Oxytocin for the oxytocin receptor.

-

Procedure:

-

Membrane preparations were incubated with a fixed concentration of the respective radioligand and increasing concentrations of this compound.

-

The incubation was carried out for 60 minutes at 30°C.

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

Filters were washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays

This assay measured the ability of this compound to stimulate the Gs-coupled V2 receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

Cell Line: CHO cells stably expressing the human V2 receptor.

-

Procedure:

-

Cells were seeded in 96-well plates and grown to confluence.

-

The growth medium was replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells were incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF).

-

-

Data Analysis: The concentration-response curves were fitted to a sigmoidal dose-response model to determine the EC50 value.

This assay assessed the ability of this compound to activate Gq-coupled receptors (V1a and oxytocin), which results in an increase in intracellular calcium concentration.

-

Cell Lines: CHO cells stably expressing either the human V1a receptor or the human oxytocin receptor.

-

Procedure:

-

Cells were seeded in black-walled, clear-bottom 96-well plates.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence was measured before the addition of this compound.

-

Varying concentrations of this compound were added, and the change in fluorescence was monitored in real-time using a fluorescence plate reader.

-

-

Data Analysis: The peak fluorescence response was plotted against the concentration of this compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by vasopressin and oxytocin receptors, as well as a typical experimental workflow for characterizing a GPCR agonist like this compound.

Caption: this compound activating the Gs-coupled V2 receptor signaling pathway.

Caption: General Gq-coupled signaling pathway for V1a and Oxytocin receptors.

Caption: Experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a highly potent and selective agonist for the vasopressin V2 receptor, demonstrating negligible affinity and functional activity at V1a, V1b, and oxytocin receptors at therapeutic concentrations. Its primary mechanism of action is through the activation of the Gs-coupled signaling pathway, leading to the accumulation of intracellular cAMP. The detailed pharmacological data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of GPCR biology and drug development. The unique profile of this compound as a short-acting V2R agonist underscores its potential for clinical applications where precise control of antidiuretic effects is desired.

Methodological & Application

Velmupressin Acetate: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velmupressin acetate is a potent and selective peptide agonist of the vasopressin V2 receptor, engineered for a short duration of action.[1][2] These characteristics make it a promising candidate for therapeutic applications where transient V2 receptor activation is desirable, such as in the management of nocturia. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, based on preclinical studies. It includes comprehensive methodologies for assessing the pharmacodynamic (antidiuretic) effects and pharmacokinetic profile of the compound in rodent models. Additionally, it outlines the key signaling pathways involved and presents quantitative data in a structured format to facilitate experimental design and data interpretation.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[2] V2R activation initiates a downstream signaling cascade that ultimately leads to increased water reabsorption from the urine, thus concentrating the urine and reducing its volume.

The signaling pathway is initiated by the binding of this compound to the V2R, which triggers a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells. The insertion of AQP2 channels into the apical membrane increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, following the osmotic gradient.[2]

References

Application Notes and Protocols for Velmupressin Acetate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velmupressin acetate is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R).[1] As a research tool, it is invaluable for investigating the physiological and pathological roles of the V2 receptor signaling pathway in various cellular contexts. The V2 receptor, a Gs protein-coupled receptor (GPCR), is primarily known for its role in regulating water reabsorption in the kidneys.[2] Upon activation, it initiates a signaling cascade that has implications for a range of cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe V2 receptor function.

Mechanism of Action

This compound selectively binds to and activates the vasopressin V2 receptor. This receptor is coupled to a stimulatory G protein (Gs). Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB), which translocates to the nucleus to regulate the transcription of target genes.

Quantitative Data

The following table summarizes the potency of this compound in activating human and rat V2 receptors.

| Receptor | Cell Line | Assay Type | Parameter | Value (nM) |

| Human V2R | HEK293 | cAMP Response Element Luciferase Reporter | EC50 | 0.07[1] |

| Rat V2R | HEK293 | cAMP Response Element Luciferase Reporter | EC50 | 0.02[1] |

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability.

Materials:

-

HEK293 cells (or other suitable cell line expressing V2R)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without the compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

V2 Receptor Activation Assay (cAMP Measurement)

This protocol measures the activation of the V2 receptor by quantifying the downstream production of cAMP using a luciferase reporter assay.

Materials:

-

HEK293 cells stably transfected with a cAMP response element (CRE)-driven luciferase reporter gene.

-

DMEM with 10% FBS

-

This compound stock solution

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

White, opaque 96-well cell culture plates

-

Luminometer

Protocol:

-

Seed the CRE-luciferase HEK293 cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Carefully remove the culture medium and replace it with 90 µL of serum-free DMEM.

-

Add 10 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate for 4-6 hours at 37°C.

-

Equilibrate the plate to room temperature for 10-15 minutes.

-

Add 100 µL of luciferase assay reagent to each well.

-

Mix gently on a plate shaker for 5-10 minutes to ensure complete cell lysis.

-

Measure the luminescence using a luminometer.

-

Express the results as fold induction over the vehicle control.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the V2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]-Arginine Vasopressin ([3H]-AVP).

Materials:

-

Cell membranes prepared from cells overexpressing the human V2 receptor (e.g., HEK293-V2R cells)

-

[3H]-Arginine Vasopressin ([3H]-AVP)

-

This compound stock solution

-

Unlabeled Arginine Vasopressin (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration manifold

Protocol:

-

In a 96-well plate, set up the following in triplicate:

-

Total binding: 50 µL of [3H]-AVP (at a concentration near its Kd) and 50 µL of binding buffer.

-

Non-specific binding: 50 µL of [3H]-AVP and 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM).

-

Competition: 50 µL of [3H]-AVP and 50 µL of serial dilutions of this compound.

-

-

Add 100 µL of the V2R-containing cell membrane preparation to each well (protein concentration to be optimized, typically 10-50 µ g/well ).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add 4-5 mL of scintillation cocktail, and cap the vials.

-

Count the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagrams

Caption: Workflow for MTT Cell Viability Assay.

Caption: Workflow for cAMP Reporter Assay.

Caption: Workflow for Competitive Binding Assay.

References

Application Notes and Protocols for Velmupressin Acetate in Rodent Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velmupressin acetate is a potent and highly selective peptide agonist for the vasopressin V2 receptor, exhibiting a significantly higher affinity for the rat V2 receptor (rV2R) compared to the human V2 receptor (hV2R).[1] Its selectivity and short-acting nature make it a valuable research tool for investigating the role of the V2 receptor in various physiological and pathological processes. These application notes provide an overview of this compound and suggested protocols for its use in rodent models of diseases where V2 receptor activation is a key therapeutic strategy, such as central diabetes insipidus and nocturnal polyuria.

Disclaimer: The following protocols are suggested starting points based on the pharmacological profile of this compound and data from similar V2 receptor agonists. Optimal dosages and administration routes should be empirically determined for each specific experimental model and research question.

Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Chemical Name | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate | [1] |

| Target Receptor | Vasopressin V2 Receptor (V2R) | [1] |

| Agonist Activity | Potent and selective agonist | [1] |

| EC50 (hV2R) | 0.07 nM | [1] |

| EC50 (rV2R) | 0.02 nM | [1] |

| Pharmacokinetics (Rats) | Increased systemic clearance and shorter half-life compared to other vasopressin analogues. Oral bioavailability of vasopressin analogues is generally low. | [2] |

Signaling Pathway of the V2 Receptor

Activation of the V2 receptor by an agonist like this compound initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells in the kidney. This increases water reabsorption from the urine back into the bloodstream.[3][4]

Experimental Protocols

Rodent Model of Central Diabetes Insipidus

Central Diabetes Insipidus (CDI) is characterized by insufficient production of vasopressin, leading to polyuria and polydipsia. The Brattleboro rat is a commonly used genetic model for CDI as they lack endogenous vasopressin. Alternatively, CDI can be induced in normal rodents by surgical or chemical methods.

Objective: To assess the antidiuretic effect of this compound in a rodent model of CDI.

Animal Model:

-

Genetic Model: Male or female Brattleboro rats.

-

Induced Model: Male Sprague-Dawley rats with CDI induced by hypophysectomy or administration of a neurotoxin.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) for vehicle

-

Metabolic cages for urine collection

-

Osmometer for urine osmolality measurement

-

Standard laboratory equipment for injections (syringes, needles)

Experimental Workflow:

Suggested Dosage and Administration:

Based on the high potency of this compound at the rat V2 receptor and dosages of other V2 agonists like desmopressin used in similar models, the following starting doses are suggested.

| Route of Administration | Suggested Starting Dose Range (µg/kg) | Notes |

| Subcutaneous (s.c.) | 0.1 - 10 | A subcutaneous route is often preferred for peptide drugs to bypass first-pass metabolism and provide sustained release. |

| Intravenous (i.v.) | 0.01 - 1 | Intravenous administration will provide the most rapid onset of action and is useful for pharmacokinetic/pharmacodynamic studies. |

| Intranasal | 1 - 20 | While less common in rodent research, this route can be explored, though bioavailability may be variable. |

Endpoint Measurements:

-

Primary: Urine volume and urine osmolality.

-

Secondary: Water intake, plasma osmolality, and electrolyte levels.

Rodent Model of Nocturnal Polyuria

Nocturnal polyuria is a condition characterized by the overproduction of urine during the night. Rodent models can be developed by manipulating the light-dark cycle and water availability.

Objective: To evaluate the efficacy of this compound in reducing nocturnal urine output in a rodent model of nocturnal polyuria.

Animal Model:

-

Male Wistar or Sprague-Dawley rats.

Experimental Protocol:

-

Induction of Nocturnal Polyuria: House rats under a reversed light-dark cycle (e.g., lights off during the day) for at least one week to shift their active (and primary drinking/urination) period. Provide ad libitum access to water.

-

Acclimation: Acclimate rats to metabolic cages.

-

Baseline Measurement: Measure urine output during the dark (active) and light (inactive) phases for 24-48 hours to establish baseline nocturnal polyuria.

-

Treatment: Administer this compound or vehicle (e.g., subcutaneous injection) at the onset of the dark phase.

-

Data Collection: Collect and measure urine volume and osmolality for both the dark and light phases post-administration.

Suggested Dosage:

Similar to the CDI model, a starting subcutaneous dose range of 0.1 - 10 µg/kg is recommended. The timing of administration relative to the onset of the dark phase is critical.

Endpoint Measurements:

-

Primary: Urine volume during the dark phase.

-

Secondary: Urine osmolality during the dark phase, total 24-hour urine volume, and water intake.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between treatment groups. An example table is provided below.

| Treatment Group | N | Administration Route | Dose (µg/kg) | Mean 24h Urine Volume (mL) ± SEM | Mean 24h Urine Osmolality (mOsm/kg) ± SEM |

| Vehicle (Saline) | 8 | s.c. | 0 | ||

| This compound | 8 | s.c. | 0.1 | ||

| This compound | 8 | s.c. | 1 | ||

| This compound | 8 | s.c. | 10 |

Conclusion

This compound is a powerful tool for studying the V2 receptor in rodent models of disease. The protocols outlined above provide a starting framework for researchers. It is imperative to conduct dose-response studies to determine the optimal dose for each specific model and experimental setup. Careful monitoring of animal welfare and relevant physiological parameters is essential throughout the study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]

Application Notes and Protocols for Cell-Based Assay Design for Velmupressin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velmupressin acetate is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R).[1][2][3] The V2R is a G-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts.[4] Its activation plays a crucial role in regulating water reabsorption by the kidneys.[4][5] The V2R is coupled to the Gαs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][6][7] This signaling cascade is a key mechanism for the antidiuretic effects of vasopressin and its analogs.[4]